

A Technical Guide to 2,2-Diethyloxirane: Nomenclature, Properties, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethyloxirane is a heterocyclic organic compound belonging to the epoxide family. Its strained three-membered ring structure imparts significant reactivity, making it a valuable intermediate in various synthetic applications. This document provides a comprehensive overview of its nomenclature, physicochemical properties, and characteristic ring-opening reactions, which are fundamental to its utility in chemical synthesis.

Nomenclature and Identification

The nomenclature of epoxides can sometimes be ambiguous. The formally correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound with two ethyl groups on the same carbon of the oxirane ring is **2,2-diethyloxirane**.^[1] This name systematically identifies the substituents and their position on the heterocyclic ring.

Beyond its formal IUPAC designation, **2,2-diethyloxirane** is known by several synonyms in scientific literature and chemical catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.

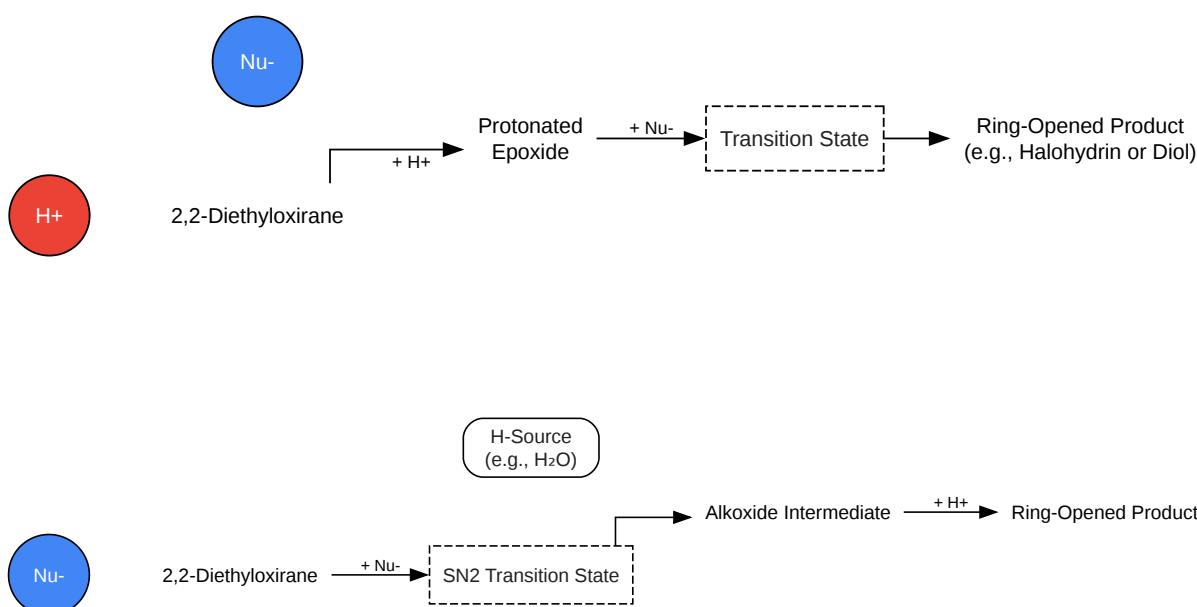
Common Synonyms:[1][2]

- 1,1-Diethyloxirane

- 1,2-Epoxy-2-ethylbutane
- 2-Ethyl-1,2-epoxybutane
- Oxirane, 2,2-diethyl-

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2,2-diethyloxirane** is essential for its safe handling, application in reactions, and for the purification of its products. The following table summarizes key quantitative data for this compound.


Property	Value	Unit	Source
Molecular Formula	C ₆ H ₁₂ O	[1][2]	
Molecular Weight	100.16	g/mol	[1]
CAS Number	1192-17-2	[1]	
Boiling Point	378.65 ± 2.00	K	[3]
Melting Point	225.79	K	[3]
Enthalpy of Vaporization (Δ _{vap} H°)	32.22	kJ/mol	[3]
Enthalpy of Fusion (Δ _{fus} H°)	11.11	kJ/mol	[3]
Octanol/Water Partition Coefficient (log ₁₀ P _{oct/wat})	1.575	[3]	
Water Solubility (log ₁₀ WS)	-1.43	mol/l	[3]
Critical Temperature (T _c)	559.20	K	[3]
Critical Pressure (P _c)	3773.04	kPa	[3]
Critical Volume (V _c)	0.347	m ³ /kmol	[3]

Reactivity and Ring-Opening Reactions

The significant ring strain of the oxirane ring in **2,2-diethyloxirane** is the primary driver of its reactivity. The molecule readily undergoes ring-opening reactions when treated with nucleophiles, and the regioselectivity of this attack is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which can better stabilize the charge. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diethyloxirane | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1192-17-2: 2,2-Diethyloxirane | CymitQuimica [cymitquimica.com]
- 3. 2,2-Diethyl-oxirane (CAS 1192-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [A Technical Guide to 2,2-Diethyloxirane: Nomenclature, Properties, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346503#2-2-diethyloxirane-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com